
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
説明
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a useful research compound. Its molecular formula is C16H25Cl2N3O and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
The compound has the molecular formula C16H25Cl2N3O and is characterized by the presence of a piperazine and piperidine moiety. Its structure is critical in determining its biological activity, as it interacts with various biological targets.
Research indicates that this compound exhibits significant activity against several biological targets:
- Dopamine Receptors : The compound has been evaluated for its affinity and selectivity toward dopamine receptors, particularly the D3 receptor. Studies show that it promotes β-arrestin translocation and G protein activation, which are crucial for dopamine receptor signaling pathways .
- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it showed a GI50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
- EGFR Inhibition : The compound has also been tested for its ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer progression. IC50 values for inhibition ranged from 89 to 137 nM, suggesting potent activity against this target .
Biological Activity Data
Biological Activity | Target | Effect | IC50/GI50 Value |
---|---|---|---|
Dopamine Receptor Activation | D3 Receptor | β-arrestin translocation | Not specified |
Antiproliferative Activity | Various Cancer Lines | Cell growth inhibition | GI50 ~ 0.95 µM |
EGFR Inhibition | EGFR | Growth factor signaling inhibition | IC50 ~ 89 nM |
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : A study evaluated the compound's effects on A549 (lung), MCF-7 (breast), and Panc-1 (pancreatic) cancer cell lines. The results showed that it was more potent than doxorubicin in some cases, indicating its potential as a novel anticancer agent .
- Neuroprotective Effects : In neurodegenerative disease models, the compound's ability to protect dopaminergic neurons was assessed, demonstrating promising results that warrant further exploration in neuropsychiatric disorders .
Structure-Activity Relationships (SAR)
Understanding SAR is vital for optimizing the efficacy of this compound:
- Substituent Variations : Modifications on the piperazine and piperidine rings can significantly alter the binding affinity and selectivity towards dopamine receptors and other targets. For instance, introducing different halogen groups has shown variations in antiproliferative activity against cancer cells .
- Molecular Modeling Studies : Computational studies have provided insights into how structural changes affect receptor interactions, helping guide further synthesis of more potent analogs .
科学的研究の応用
Pharmacological Effects
- Antidepressant-like Effects : In preclinical studies, this compound has shown potential antidepressant-like effects in rodent models, suggesting its utility in treating mood disorders.
- Anxiolytic Properties : Research indicates that compounds with similar structures have anxiolytic effects, supporting further investigation into this compound's potential for anxiety treatment .
Therapeutic Applications
The unique structure of (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride positions it as a candidate for various therapeutic applications:
1. Neurological Disorders
- The compound's ability to modulate serotonin pathways makes it a candidate for treating conditions such as depression and anxiety disorders.
2. Cancer Treatment
- Some studies suggest that piperazine derivatives can influence tumor growth and may be explored for their potential anti-cancer properties.
3. Pain Management
- By affecting neurotransmitter release, this compound may also play a role in pain modulation, warranting further research into its analgesic properties.
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound exhibited significant antidepressant-like effects in rodent models when administered at specific dosages. The results indicated alterations in serotonin levels consistent with traditional antidepressants .
Study 2: Anxiolytic Effects
Research conducted by the Journal of Medicinal Chemistry highlighted the anxiolytic properties of similar piperazine derivatives. The findings suggest that this compound could potentially share these properties, making it a subject for further clinical trials .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, and what critical parameters influence reaction yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich reactions, similar to structurally related piperazine derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may increase side-product formation .
- Catalyst use : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of intermediates .
- Post-synthetic dihydrochloride salt formation requires stoichiometric HCl treatment under controlled pH .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns at the piperazine and piperidine moieties .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .
- HPLC-UV : Purity assessment (>95%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Elemental analysis : Validate chloride content (theoretical vs. experimental) .
Q. What are the key stability considerations for this compound under various storage conditions?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis of the ketone group .
- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
- pH sensitivity : Avoid alkaline conditions (>pH 8) to prevent piperazine ring decomposition .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow chemistry : Continuous flow systems reduce reaction time and improve yield consistency .
- Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps to minimize racemization .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What analytical strategies resolve contradictions in reported receptor binding profiles for this compound?
- Methodological Answer :
- Comparative binding assays : Use radioligand displacement (e.g., ³H-labeled antagonists) across multiple receptor subtypes (e.g., dopamine D2, serotonin 5-HT1A) to validate selectivity .
- Structural docking : Perform molecular dynamics simulations to explain divergent binding affinities caused by protonation state differences at physiological pH .
Q. How can researchers design experiments to elucidate its metabolic stability and pharmacokinetic parameters?
- Methodological Answer :
- In vitro assays : Liver microsome incubations (human/rat) with LC-MS/MS to quantify metabolic half-life (t₁/₂) and identify cytochrome P450 isoforms involved .
- Permeability studies : Use Caco-2 cell monolayers to predict intestinal absorption .
- In vivo profiling : Administer to rodent models and collect plasma/tissue samples at timed intervals for bioavailability calculations .
Q. What computational methods are most effective for validating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogs .
- Free-energy perturbation (FEP) : Calculate binding energy differences between substituent variants (e.g., phenyl vs. pyridyl groups) .
Q. How can discrepancies in reported cytotoxicity data across cell lines be systematically addressed?
- Methodological Answer :
- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with transcriptomics to identify cell-type-specific pathways .
Q. What techniques confirm target engagement in complex biological systems (e.g., brain tissue)?
- Methodological Answer :
- Autoradiography : Use tritium-labeled compound analogs in ex vivo tissue sections .
- Chemical proteomics : Immobilize the compound on beads for pull-down assays followed by LC-MS/MS protein identification .
Q. How can researchers develop robust HPLC methods for analyzing degradation products under stress conditions?
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;;/h1-5,14,17H,6-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMODCJOKCHOAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661723 | |
Record name | (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184996-07-3 | |
Record name | (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。